8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine
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Overview
Description
8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, and an oxan-4-yl group attached to the nitrogen atom at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Formation of the Pyrazine Ring: The pyrazine ring can be formed through a nucleophilic addition reaction followed by condensation.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a substitution reaction, where the nitrogen atom at position 8 of the triazolopyrazine is substituted with the oxan-4-yl group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and eco-friendly methods can be advantageous for large-scale production due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole or pyrazine rings.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the triazolopyrazine structure, which may exhibit different biological activities and properties .
Scientific Research Applications
8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of c-Met and VEGFR-2 kinases, making it a promising candidate for anticancer drug development.
Biological Studies: It has been evaluated for its antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electron-transporting properties.
Mechanism of Action
The mechanism of action of 8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and have been explored for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine is unique due to the presence of the oxan-4-yl group, which may enhance its biological activity and selectivity towards specific molecular targets. This structural modification can result in improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .
Properties
Molecular Formula |
C10H14N6O |
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Molecular Weight |
234.26 g/mol |
IUPAC Name |
8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine |
InChI |
InChI=1S/C10H14N6O/c11-10-14-9-8(12-3-4-16(9)15-10)13-7-1-5-17-6-2-7/h3-4,7H,1-2,5-6H2,(H2,11,15)(H,12,13) |
InChI Key |
PZMYFFYTIBTITA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=CN3C2=NC(=N3)N |
Origin of Product |
United States |
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